molecular formula C5H11ClOS B15262050 1-Chloro-4-methanesulfinylbutane CAS No. 53394-81-3

1-Chloro-4-methanesulfinylbutane

Cat. No.: B15262050
CAS No.: 53394-81-3
M. Wt: 154.66 g/mol
InChI Key: HJVWKFAXJLSSAW-UHFFFAOYSA-N
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Description

1-Chloro-4-methanesulfinylbutane is an organic compound with the molecular formula C5H11ClOS It contains a sulfoxide group, a chlorine atom, and a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methanesulfinylbutane can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-butanol with methanesulfinyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methanesulfinylbutane undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: 1-Chloro-4-methanesulfonylbutane.

    Reduction: 1-Chloro-4-methylsulfanylbutane.

    Substitution: Various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-methanesulfinylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of sulfoxide-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methanesulfinylbutane involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a sulfoxide group.

    1-Chloro-4-methylsulfanylbutane: Similar structure but with a sulfide group instead of a sulfoxide group.

    1-Chloro-4-butanol: Similar structure but with a hydroxyl group instead of a sulfoxide group.

Uniqueness

1-Chloro-4-methanesulfinylbutane is unique due to the presence of the sulfoxide group, which imparts distinct chemical and physical properties. The sulfoxide group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

53394-81-3

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

1-chloro-4-methylsulfinylbutane

InChI

InChI=1S/C5H11ClOS/c1-8(7)5-3-2-4-6/h2-5H2,1H3

InChI Key

HJVWKFAXJLSSAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCl

Origin of Product

United States

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